3-Bromohexan-2-one
Overview
Description
3-Bromohexan-2-one is an organic compound with the molecular formula C6H11BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the third carbon of a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromohexan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-hexanone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation or crystallization, further purifies the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Bromohexan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The carbonyl group (C=O) can be reduced to an alcohol (OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted hexanones.
Reduction: Formation of 3-bromohexan-2-ol.
Oxidation: Formation of 3-bromohexanoic acid.
Scientific Research Applications
3-Bromohexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromohexan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group (C=O) is susceptible to nucleophilic attack, leading to various chemical transformations. These reactions are mediated by the electronic properties of the bromine and carbonyl groups, which influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
2-Bromohexan-2-one: Similar structure but with the bromine atom attached to the second carbon.
1-Bromohexane: A brominated alkane with the bromine atom at the terminal position.
3-Chlorohexan-2-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 3-Bromohexan-2-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Bromohexan-2-one, it exhibits different reactivity patterns due to the position of the bromine atom. The presence of the carbonyl group also distinguishes it from simple brominated alkanes like 1-Bromohexane.
Properties
IUPAC Name |
3-bromohexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQXOJMOWATNQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550097 | |
Record name | 3-Bromohexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29584-99-4 | |
Record name | 3-Bromohexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20550097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-hexanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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